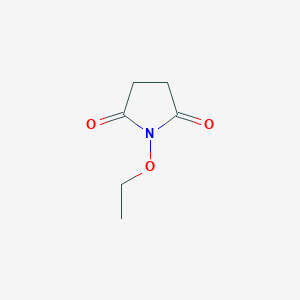![molecular formula C12H12N2O2 B12624083 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 918815-59-5](/img/structure/B12624083.png)
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrroloquinazoline core. It is known for its potential pharmacological activities and has been the subject of various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can exhibit different pharmacological properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects in the treatment of diseases.
類似化合物との比較
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in their substituents.
Quinazolin-4(3H)-ones: These compounds are structurally related but lack the pyrrolo ring.
Uniqueness
3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for further research and development.
特性
CAS番号 |
918815-59-5 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
3-hydroxy-6-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-3-8-9(6-7)13-11-10(15)4-5-14(11)12(8)16/h2-3,6,10,15H,4-5H2,1H3 |
InChIキー |
UPBFUHLNIUQNGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCC(C3=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
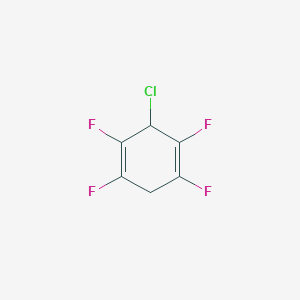
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
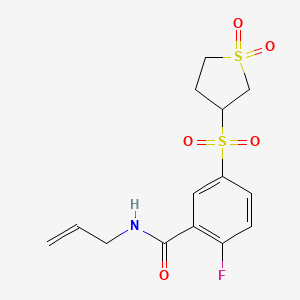
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
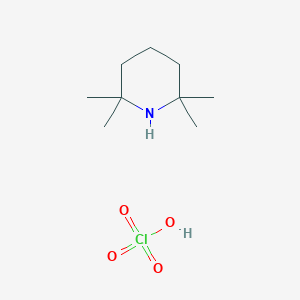

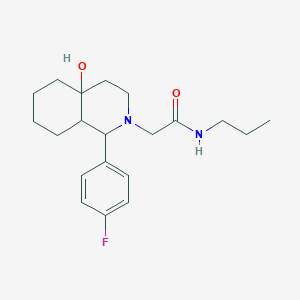
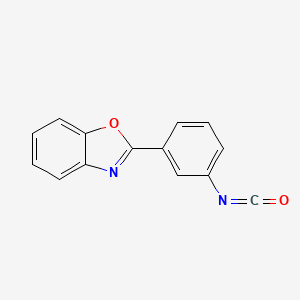
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
